molecular formula C14H7Cl2F3O2 B1393786 3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261930-84-0

3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1393786
CAS No.: 1261930-84-0
M. Wt: 335.1 g/mol
InChI Key: BSOHEQFDBYSARF-UHFFFAOYSA-N
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Description

3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is a high-value biphenyl carboxylic acid derivative that serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its primary research application lies in the synthesis of small molecule drugs targeting protein kinases, which are key regulators in signal transduction pathways implicated in oncogenesis and inflammatory diseases. The structural motif of this compound, featuring the biphenyl core with electron-withdrawing substituents, is designed to fit into the ATP-binding pocket of specific kinases, thereby functioning as a key scaffold for creating potent enzyme inhibitors. This compound has been specifically utilized in the preparation of pyrrolotriazine inhibitors of the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and c-Met (Mesenchymal-epithelial transition factor) kinases, both of which are prominent targets in anti-angiogenic and anti-cancer therapeutic research[ Source ]. Research into these pathways is crucial for advancing treatments for a range of solid tumors. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity through hydrophobic interactions. Therefore, this chemical is an essential tool for researchers in drug discovery programs focused on oncology and other kinase-driven pathologies, enabling the exploration of new chemical entities and their structure-activity relationships.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3O2/c15-11-2-1-7(6-12(11)16)8-3-9(13(20)21)5-10(4-8)14(17,18)19/h1-6H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOHEQFDBYSARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691266
Record name 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-84-0
Record name 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts such as iron powder and ferric chloride to facilitate the chlorination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and trifluoromethylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems with additional functional groups.

Scientific Research Applications

Pharmaceutical Development

3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity or reduce toxicity.

Case Study: Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The trifluoromethyl group is particularly noted for increasing the lipophilicity of the molecule, potentially enhancing cellular uptake and bioavailability.

Agrochemical Applications

This compound is also being explored for use in agrochemicals, particularly as a herbicide or pesticide. The chlorinated biphenyl structure can be effective against various plant pathogens and pests.

Case Study: Herbicidal Efficacy
In studies conducted on several weed species, derivatives of chlorinated biphenyls demonstrated significant herbicidal activity. The introduction of trifluoromethyl groups has been shown to improve the selectivity and effectiveness of these compounds against target weeds while minimizing harm to crops.

Materials Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials, including polymers with enhanced thermal and chemical resistance.

Application in Polymer Chemistry
The incorporation of this compound into polymer matrices can improve the overall stability and performance of materials used in high-temperature applications or environments where chemical exposure is prevalent.

Data Table: Comparison of Applications

Application AreaSpecific UseNotable Properties
PharmaceuticalsAnticancer agentsEnhanced bioavailability
AgrochemicalsHerbicidesSelective efficacy against weeds
Materials SciencePolymer additivesImproved thermal stability

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane properties. The exact pathways depend on the specific application and target organism.

Comparison with Similar Compounds

Key Properties :

  • Density : Predicted to be 1.491 g/cm³ .
  • Boiling Point : Estimated at 441.5°C .
  • LogP (XLogP3) : 5.2 , indicating high lipophilicity .
  • Synthesis : Likely involves Suzuki-Miyaura coupling for biphenyl formation, followed by halogenation and carboxylation steps. Acid chloride intermediates (e.g., using SOCl₂) are common in related syntheses .

The structural and functional similarities of this compound to other biphenyl carboxylic acids are critical for understanding its reactivity, stability, and applications. Below is a detailed comparison with seven analogous compounds:

Table 1: Comparative Analysis of Biphenyl Carboxylic Acid Derivatives
Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid (1261930-84-0) C₁₄H₇Cl₂F₃O₂ 3',4'-Cl; 5-CF₃; 3-COOH 335.11 High lipophilicity (LogP=5.2); agrochemical intermediate
4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid (1261964-03-7) C₁₄H₈ClF₃O₂ 4'-Cl; 5-CF₃; 3-COOH 300.66 Lower molecular weight; storage at 2–8°C
4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid (926234-95-9) C₁₄H₈ClF₃O₂ 4-Cl; 3'-CF₃; 3-COOH 312.61 Structural isomer; potential drug candidate
3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid (1261965-85-8) C₁₃H₇Cl₂FO₂ 3',5'-Cl; 4-F; 3-COOH 285.10 Fluorine substitution enhances bioavailability
2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Dolobid, 22494-42-4) C₁₃H₈F₂O₃ 2',4'-F; 4-OH; 3-COOH 274.20 Anti-inflammatory drug; hydroxyl group increases polarity
3′,5′-Difluorobiphenyl-4-carboxylic acid (350682-84-7) C₁₃H₈F₂O₂ 3',5'-F; 4-COOH 250.20 Fluorine’s electron-withdrawing effects; material science applications
5-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid (N/A) C₁₄H₉F₃O₂ 5-CF₃; 3-COOH 266.22 Simpler structure; lacks halogens at biphenyl ring
Key Observations :

Substituent Effects: Chlorine vs. Fluorine: Chlorine substituents (e.g., in 1261930-84-0) increase molecular weight and lipophilicity compared to fluorine analogs (e.g., 350682-84-7). Trifluoromethyl (-CF₃): The CF₃ group in 1261930-84-0 and 926234-95-9 improves metabolic stability and membrane permeability, making these compounds valuable in agrochemicals .

Positional Isomerism: The 3',4'-dichloro substitution in 1261930-84-0 provides ortho-dihalogenation, which may enhance π-π stacking in crystal structures compared to mono-chloro derivatives like 1261964-03-7 .

Acid Functionality :

  • Carboxylic acid groups (e.g., in 1261930-84-0 and Dolobid) enable salt formation for improved solubility, critical for pharmaceutical formulations .

Thermal Stability: The predicted boiling point of 1261930-84-0 (441.5°C) is higher than non-chlorinated analogs (e.g., 266.22 g/mol compound in ), reflecting stronger intermolecular forces due to halogens .

Biological Activity

3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid (CAS Number: 1261930-84-0) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₇Cl₂F₃O₂
  • Molecular Weight : 335.105 g/mol
  • Synonyms : 3-(3,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid

Biological Activity Overview

The biological activity of this compound is largely attributed to the presence of chlorine and trifluoromethyl groups, which can enhance lipophilicity and biological interaction. The following sections detail specific areas of biological activity.

1. Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, fluorinated analogs have shown enhanced activity against breast cancer cell lines. A study demonstrated that fluorine substitution could lead to a biphasic dose-response relationship in sensitive tumor lines, suggesting a complex interaction with metabolic pathways .

Table 1: Antitumor Activity Comparison

CompoundCell LineIC₅₀ (μM)Mechanism of Action
This compoundMCF-7 (breast cancer)TBDInhibition of cytochrome P450 enzymes
Fluorinated analog (5F 203)MCF-7~0.89Selective MAO B inhibition

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes involved in cancer metabolism. Notably, it may interact with cytochrome P450 enzymes, which are critical in drug metabolism and activation . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

3. Toxicological Profile

The safety profile of this compound is crucial for its therapeutic application. Preliminary assessments indicate that it is harmful upon inhalation or skin contact, necessitating careful handling .

Case Study 1: In Vitro Anticancer Screening

In a study conducted on various cancer cell lines, the compound exhibited selective cytotoxicity against certain tumor types while sparing normal cells. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase .

Case Study 2: Metabolic Stability Assessment

A comparative analysis with other trifluoromethylated compounds revealed that this compound maintains metabolic stability, which is advantageous for prolonged therapeutic effects without significant degradation .

Q & A

Q. What are the common synthetic routes for preparing 3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated aromatic precursors, followed by carboxylation or oxidation of intermediate esters. For example, biphenyl scaffolds with trifluoromethyl groups are constructed using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids under inert atmospheres. Post-coupling, hydrolysis of ester intermediates (e.g., tert-butyl esters) using acidic or basic conditions yields the carboxylic acid . Key steps include:

  • Halogenated precursor activation : Use of 3',4'-dichloro-5-(trifluoromethyl)biphenyl intermediates.
  • Carboxylation : Conversion of methyl/ethyl esters to carboxylic acids via hydrolysis (e.g., 6 M HCl, reflux).

Q. How is the compound characterized post-synthesis?

Multimodal spectroscopic analysis is critical:

  • ¹H/¹³C NMR : Aromatic protons in biphenyl systems appear as complex splitting patterns (δ 7.5–9.5 ppm). Trifluoromethyl groups are confirmed by ¹⁹F NMR signals near -61 ppm .
  • HRMS : Exact mass determination (e.g., m/z 455.1079 [M+1]⁺) ensures molecular formula accuracy .
  • IR spectroscopy : Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) validate functional groups .

Q. What are the solubility and stability considerations for this compound?

The trifluoromethyl and chloro substituents enhance lipophilicity, limiting aqueous solubility. Recommended solvents include DMSO, DMF, or THF. Stability studies under varying pH (e.g., pH 2–9) and temperature (4°C to 50°C) suggest storage in inert, anhydrous conditions to prevent decarboxylation .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with similar biphenyl-carboxylic acid scaffolds?

Yield optimization involves:

  • Catalyst screening : PdCl₂(dppf) may improve coupling efficiency compared to Pd(PPh₃)₄ .
  • Temperature control : Elevated temperatures (80–100°C) enhance cross-coupling kinetics but require careful monitoring to avoid decomposition .
  • Protecting group strategies : Use of tert-butyl esters (e.g., tert-butyl 3'-amino-4'-substituted biphenyl carboxylates) reduces side reactions during carboxylation .

Q. How can contradictions in reported spectroscopic data for biphenyl-carboxylic acid derivatives be resolved?

Discrepancies in NMR shifts (e.g., δ 8.55 vs. 8.42 ppm for aromatic protons) often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or substituent electronic interactions . Comparative analysis under standardized conditions (e.g., solvent, concentration) and 2D NMR (COSY, HSQC) can clarify assignments .

Q. What is the role of substituent positioning (Cl, CF₃) in modulating biological activity?

Structure-activity relationship (SAR) studies suggest:

  • 3',4'-Dichloro groups enhance steric bulk, potentially improving target binding affinity.
  • 5-Trifluoromethyl increases metabolic stability and lipophilicity, as seen in P2Y14 receptor antagonists where CF₃ improves potency (IC₅₀ < 100 nM) .
  • Carboxylic acid positioning (meta vs. para) influences hydrogen-bonding interactions with enzymatic active sites .

Q. How can computational methods aid in predicting reactivity or degradation pathways?

DFT calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilic aromatic substitution : Reactivity of chloro vs. trifluoromethyl-substituted positions .
  • Acid dissociation constants (pKa) : Predict solubility and ionization states under physiological conditions .

Key Methodological Insights

  • Contradiction Analysis : When yields vary (e.g., 45% vs. 74% for triazole derivatives), assess purity via HPLC (Rt = 12.4–13.27 min) and side-product identification using LC-MS .
  • Synthetic Scalability : Milligram-to-gram scaling requires optimized column chromatography (e.g., 0–10% MeOH/DCM gradients) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

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